molecular formula C16H16ClN3O4S2 B11485877 8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one

Cat. No.: B11485877
M. Wt: 413.9 g/mol
InChI Key: FEDJSUCBXCKRCV-UHFFFAOYSA-N
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Description

8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is a complex organic compound that belongs to the class of thiazoloquinazolines This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline ring, with additional functional groups such as a chloro group, a sulfonyl group, and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thiourea derivative with a halogenated ketone under basic conditions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed by cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride derivative.

    Morpholine Derivative Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-1,3-dimethyl-7-[2-(morpholin-4-yl)-2-oxoethyl]purine-2,6-dione
  • 2-chloro-3-(2,6-dimethylmorpholin-4-yl)quinoxaline
  • 4-chloro-3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]benzoic acid

Uniqueness

8-chloro-7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activities. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in certain applications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16ClN3O4S2

Molecular Weight

413.9 g/mol

IUPAC Name

8-chloro-7-(2,6-dimethylmorpholin-4-yl)sulfonyl-[1,3]thiazolo[3,2-a]quinazolin-5-one

InChI

InChI=1S/C16H16ClN3O4S2/c1-9-7-19(8-10(2)24-9)26(22,23)14-5-11-13(6-12(14)17)20-3-4-25-16(20)18-15(11)21/h3-6,9-10H,7-8H2,1-2H3

InChI Key

FEDJSUCBXCKRCV-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CS4)Cl

Origin of Product

United States

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